molecular formula C21H26N2O2S B6009874 1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine

1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine

Cat. No.: B6009874
M. Wt: 370.5 g/mol
InChI Key: ULURIRAGWIISQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine, also known as MPMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMB is a piperazine derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine is not yet fully understood. However, research has suggested that it may act by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine in lab experiments is its potent antitumor and antimicrobial activity. This makes it a valuable tool for researchers looking to develop new drugs in these areas. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine. One area of research is the development of new drugs based on this compound. Researchers are currently exploring the potential of this compound as a lead compound for the development of new anticancer and antimicrobial drugs. Additionally, research is also being conducted to further understand the mechanism of action of this compound and its potential applications in other areas, such as neurodegenerative diseases. Finally, researchers are also exploring ways to improve the safety and efficacy of this compound, such as through the development of targeted drug delivery systems.

Synthesis Methods

The synthesis of 1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine involves the reaction of 1-(3-methylphenoxy)acetyl chloride with 4-(methylthio)benzylpiperazine in the presence of a base such as triethylamine. The reaction takes place in anhydrous dichloromethane under reflux conditions. The resulting product is purified using column chromatography, yielding this compound as a white solid.

Scientific Research Applications

1-[(3-methylphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine has been the subject of extensive research due to its potential applications in various fields. One of the most significant areas of research is its use in the development of new drugs. This compound has been found to exhibit potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has also been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-17-4-3-5-19(14-17)25-16-21(24)23-12-10-22(11-13-23)15-18-6-8-20(26-2)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULURIRAGWIISQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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